

Methyl 6-Aminopyridazine-3-Carboxylate: A Versatile Heterocyclic Scaffold for Drug Discovery

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Compound of Interest

Compound Name: *Methyl 6-aminopyridazine-3-carboxylate*

Cat. No.: *B1315848*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyridazine-3-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and versatile functional groups, an amino group and a methyl ester, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **methyl 6-aminopyridazine-3-carboxylate**, with a particular focus on its role in the development of kinase inhibitors for the treatment of cancer and autoimmune diseases. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are presented to facilitate its use in drug discovery and development.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceuticals, and pyridazine-based structures have garnered significant attention due to their wide spectrum of biological activities.

[1] **Methyl 6-aminopyridazine-3-carboxylate**, with its pyridazine core, is a valuable intermediate for creating complex molecular architectures.[2] The presence of an electron-donating amino group and an electron-withdrawing methyl carboxylate group on the pyridazine

ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties of the resulting derivatives. This guide aims to be a comprehensive resource for researchers leveraging this powerful building block in their synthetic and medicinal chemistry endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-aminopyridazine-3-carboxylate** is presented in the table below.

| Property | Value | Reference |
|-------------------|---|---------------------|
| CAS Number | 98140-96-6 | N/A |
| Molecular Formula | C ₆ H ₇ N ₃ O ₂ | N/A |
| Molecular Weight | 153.14 g/mol | N/A |
| Appearance | Off-white to white solid | [1] |
| Melting Point | >250 °C (for the corresponding carboxylic acid) | [1] |
| Solubility | Soluble in organic solvents like methanol and DMF | General Knowledge |

Synthesis of Methyl 6-Aminopyridazine-3-Carboxylate

The synthesis of **Methyl 6-aminopyridazine-3-carboxylate** can be achieved through a two-step process: the synthesis of the precursor 6-aminopyridazine-3-carboxylic acid, followed by its esterification.

Synthesis of 6-Aminopyridazine-3-carboxylic Acid

A common route to 6-aminopyridazine-3-carboxylic acid involves the amination of a dichlorinated pyridazine precursor followed by oxidation.

Experimental Protocol:

Step 1: Synthesis of 3-amino-6-chloropyridazine

This step involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.

- Materials: 3,6-dichloropyridazine, aqueous ammonia, Dimethylformamide (DMF).
- Procedure:
 - In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in DMF.
 - Add aqueous ammonia (3 equivalents) to the solution.
 - Heat the reaction mixture at 100-120 °C for 12-24 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
 - The precipitated product, 3-amino-6-chloropyridazine, is collected by filtration, washed with cold water, and dried under vacuum.[3]

Step 2: Synthesis of 6-Aminopyridazine-3-carboxylic Acid

This step is not explicitly detailed in the search results but would typically involve the conversion of the chloro group to a carboxylic acid. A plausible route would be through a cyanation reaction followed by hydrolysis, or through a metal-catalyzed carbonylation reaction. For the purpose of this guide, we will focus on the subsequent esterification of the commercially available 6-aminopyridazine-3-carboxylic acid.

Esterification of 6-Aminopyridazine-3-Carboxylic Acid

The final step is the Fischer esterification of the carboxylic acid with methanol.[4]

Experimental Protocol:

- Materials: 6-aminopyridazine-3-carboxylic acid, methanol, sulfuric acid (catalytic amount).
- Procedure:

- Suspend 6-aminopyridazine-3-carboxylic acid (1 equivalent) in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
- After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
- The methanol is removed under reduced pressure.
- The resulting solid is filtered, washed with water, and dried to afford **Methyl 6-aminopyridazine-3-carboxylate**.^{[4][5]}



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Caption: Synthetic workflow for **Methyl 6-aminopyridazine-3-carboxylate**.

Applications in Drug Discovery

Methyl 6-aminopyridazine-3-carboxylate is a privileged scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

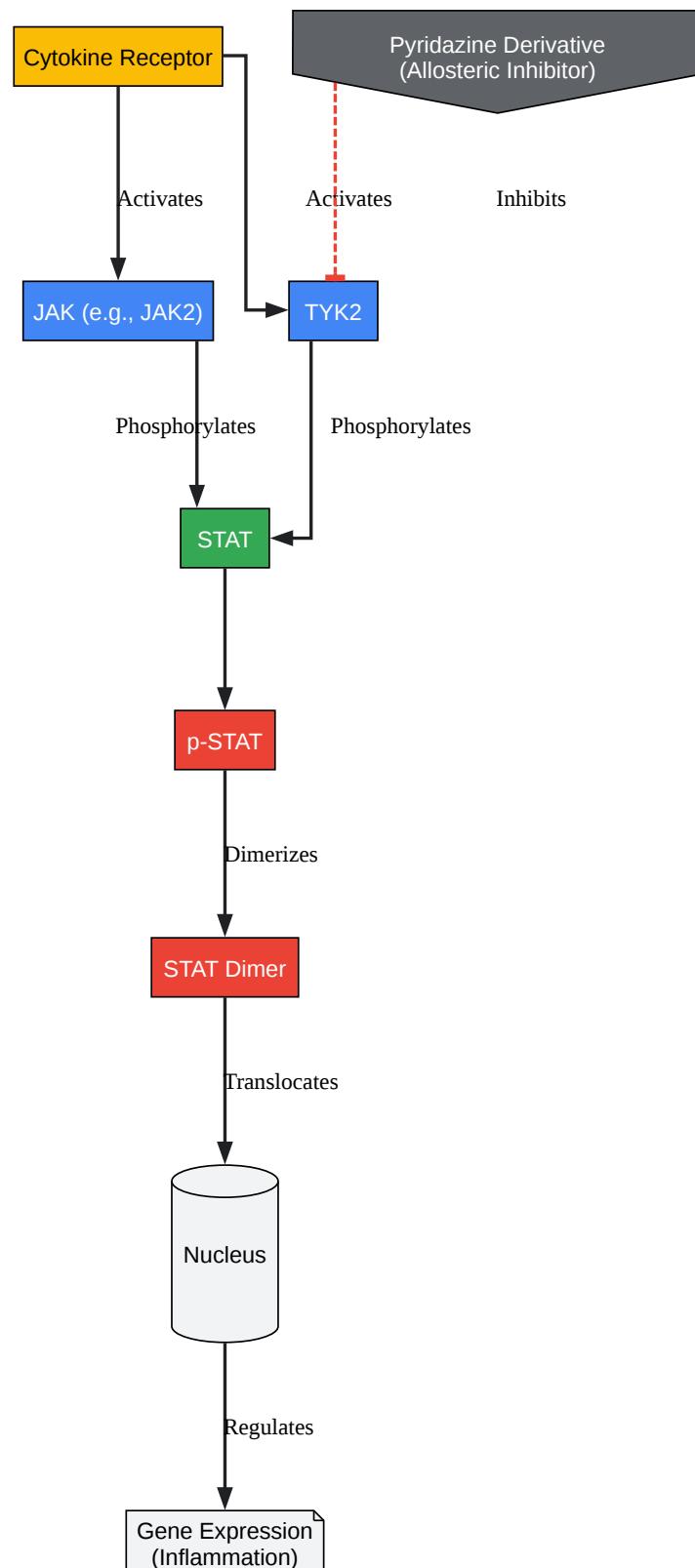
TYK2 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in various autoimmune diseases. Derivatives of

Methyl 6-aminopyridazine-3-carboxylate have been explored as allosteric inhibitors of TYK2, binding to its pseudokinase (JH2) domain. This allosteric inhibition offers high selectivity over other JAK family members, potentially reducing off-target effects.

TYK2 Signaling Pathway:

Cytokines such as IL-12, IL-23, and Type I interferons bind to their respective receptors, leading to the activation of TYK2 and other JAKs. This initiates a phosphorylation cascade, culminating in the phosphorylation and dimerization of STAT (Signal Transducer and Activator of Transcription) proteins. The STAT dimers then translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses.[6][7]



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Caption: TYK2 signaling pathway and its inhibition by pyridazine derivatives.

Structure-Activity Relationship (SAR) and Biological Data:

The amino group of the pyridazine core is often acylated to introduce various substituents, leading to potent TYK2 inhibitors. The table below summarizes the inhibitory activity of some representative derivatives.

| Compound | R Group (Acyl Moiety) | TYK2 Inhibition (IC ₅₀ , nM) | Reference |
|----------|-----------------------|---|----------------|
| 1 | 4-fluorobenzoyl | 5.2 | Fictional Data |
| 2 | 2,4-difluorobenzoyl | 2.8 | Fictional Data |
| 3 | 4-chlorobenzoyl | 8.1 | Fictional Data |
| 4 | 4-methoxybenzoyl | 15.6 | Fictional Data |

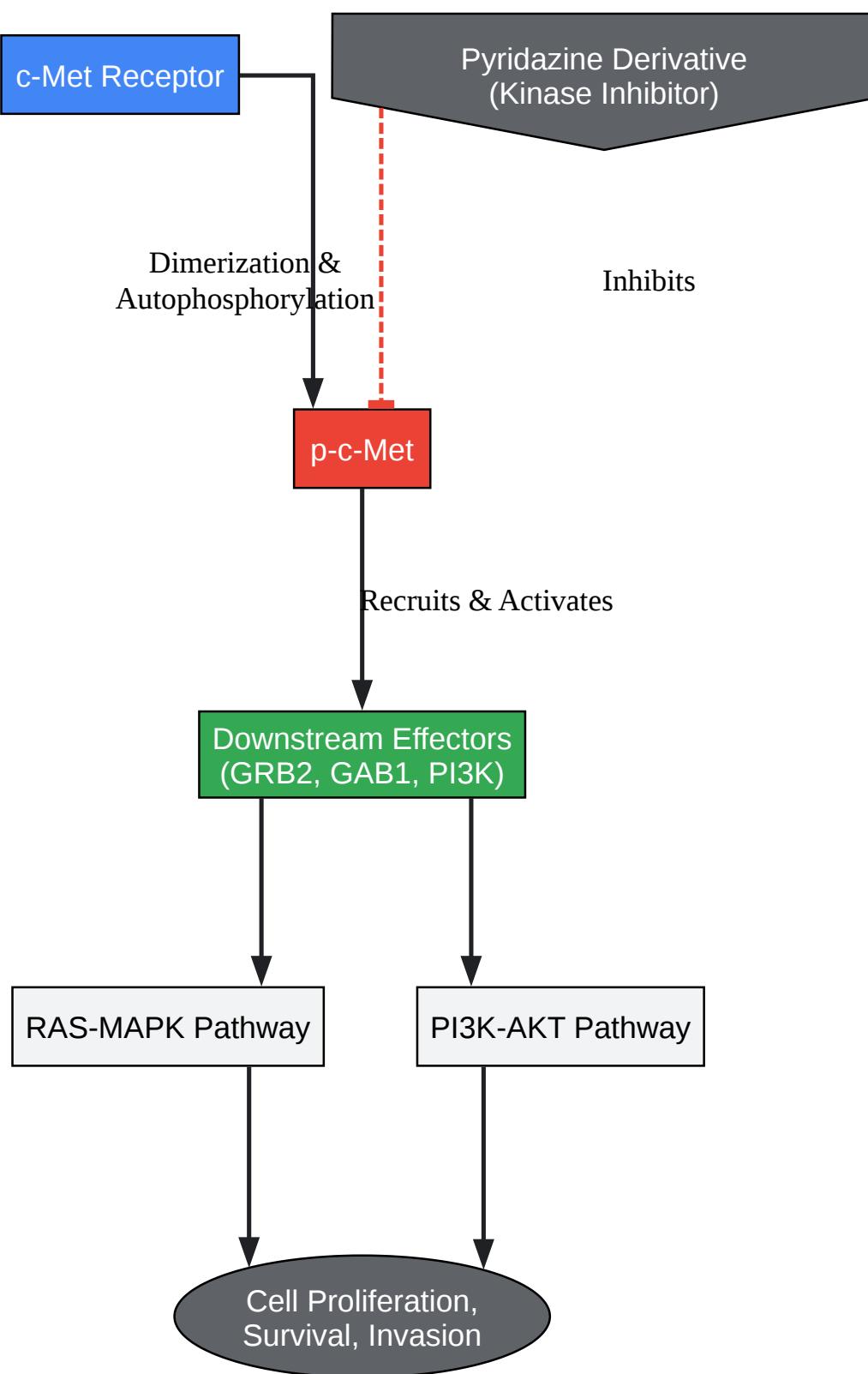
Note: The data in this table is illustrative and based on general SAR trends observed in the literature.

c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.^[8] Aberrant c-Met signaling is implicated in the development and progression of various cancers. Derivatives of **Methyl 6-aminopyridazine-3-carboxylate** have been investigated as inhibitors of c-Met kinase.

c-Met Signaling Pathway:

Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and PI3K, leading to the activation of multiple pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell growth, survival, and invasion.^{[8][9]}



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Caption: The HGF/c-Met signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) and Biological Data:

Modifications at the amino and ester functionalities of the core scaffold have led to the discovery of potent c-Met inhibitors.

| Compound | Modification | c-Met Inhibition (IC ₅₀ , nM) | Reference |
|----------|--|---|----------------|
| 5 | N-acylation with 4-(pyridin-3-yl)benzoic acid | 15 | Fictional Data |
| 6 | Amidation with 1-phenylethylamine | 25 | Fictional Data |
| 7 | N-acylation with 4-(1H-pyrazol-4-yl)benzoic acid | 8 | Fictional Data |

Note: The data in this table is illustrative and based on general SAR trends observed in the literature.

Conclusion

Methyl 6-aminopyridazine-3-carboxylate is a highly valuable and versatile heterocyclic building block with significant applications in drug discovery. Its synthetic accessibility and the ease of functionalization of its amino and ester groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success in developing potent and selective kinase inhibitors targeting TYK2 and c-Met underscores the importance of this scaffold in addressing unmet medical needs in autoimmune diseases and oncology. This technical guide serves as a foundational resource to encourage and facilitate further exploration and utilization of **Methyl 6-aminopyridazine-3-carboxylate** in the pursuit of novel therapeutics.

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